5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Catalog No.
S763665
CAS No.
64260-76-0
M.F
C8H7BrO2S
M. Wt
247.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

CAS Number

64260-76-0

Product Name

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

IUPAC Name

5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

InChI

InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2

InChI Key

MNWPIGZDBXJGCE-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)Br

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)Br

Application in Organic Synthesis

Scientific Field: This compound is used in the field of Organic Synthesis .

Summary of the Application: The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs, including 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, are widely distributed with significant applications in many biologically active compounds . They are important synthetic intermediates in the field of organic synthesis .

Methods of Application or Experimental Procedures: An efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation has been developed . This method is particularly effective for challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates . The gram-scale asymmetric hydrogenation proceeded well with 99% yield and 99% ee in the presence of 0.02 mol% (S/C = 5000) catalyst loading .

Results or Outcomes: The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .

It’s worth noting that this compound and its derivatives are widely distributed with significant applications in many biologically active compounds . These include the inhibitor of tumour necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors . Other examples include benzothiophene scaffolds, such as 2,3-dihydroraloxifene as raloxifene’s analogue with selective estrogen receptor modulator activity and a potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound characterized by a fused benzothiophene structure with a bromine atom and a 1,1-dioxide functional group. Its molecular formula is C₈H₇BrO₂S, and it has a molecular weight of approximately 235.11 g/mol. The compound features a thiophene ring fused to a benzene ring, which contributes to its unique chemical properties and potential biological activities. It is often utilized in organic synthesis and medicinal chemistry due to its structural characteristics.

  • Halogen Migration: This compound exhibits interesting behavior in halogen migration reactions, which are significant for synthesizing other halogenated compounds.
  • Electrophilic Aromatic Substitution: The presence of the bromine atom makes this compound susceptible to electrophilic substitution reactions, allowing for further derivatization.
  • Reduction Reactions: The 1,1-dioxide moiety can undergo reduction to yield corresponding thiophenes or other derivatives.

Several methods exist for synthesizing 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide:

  • Bromination of Benzothiophene Derivatives: Bromination of suitable precursors can yield the desired compound.
  • Oxidative Dioxo Formation: The introduction of the dioxo group can be achieved through oxidation techniques involving peroxides or other oxidizing agents.
  • Cyclization Reactions: Starting from appropriate thiophene or benzothiophene derivatives, cyclization reactions can lead to the formation of this compound.

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Due to its potential biological activities, it is investigated for developing new therapeutic agents.
  • Material Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.

Several compounds share structural similarities with 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-DioxideHydroxy group at the third positionExhibits different biological activity due to hydroxyl substitution .
BenzothiopheneLacks bromination and dioxo functionalityMore stable but less reactive than brominated derivatives.
5-Chloro-2,3-dihydrobenzo[b]thiophene 1,1-DioxideChlorine substitution instead of bromineDifferent reactivity patterns due to chlorine's properties.

The uniqueness of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide lies in its specific bromination and dioxo functionalization which may impart distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione

Dates

Last modified: 08-15-2023

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